Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate
CAS No.: 1212076-03-3
Cat. No.: VC3050186
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212076-03-3 |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate |
| Standard InChI | InChI=1S/C15H22N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11,16H2,(H,17,18)/t13-,14-/m1/s1 |
| Standard InChI Key | WRCZYLBCTOEROR-ZIAGYGMSSA-N |
| Isomeric SMILES | C1C[C@H](C[C@@H](C1)N)CNC(=O)OCC2=CC=CC=C2 |
| SMILES | C1CC(CC(C1)N)CNC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CC(CC(C1)N)CNC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Basic Properties
Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate possesses several fundamental chemical properties that define its behavior and potential applications. These properties are summarized in Table 1.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1212076-03-3 | |
| Molecular Formula | C₁₅H₂₂N₂O₂ | |
| Molecular Weight | 262.35 g/mol | |
| IUPAC Name | benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate | |
| Standard InChI | InChI=1S/C15H22N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11,16H2,(H,17,18)/t13-,14-/m1/s1 |
Structural Characteristics
The structural features of Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate include three key components that contribute to its chemical behavior:
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A benzyl group (C₆H₅CH₂-), which serves as a protecting group for the carbamate functionality.
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A trans-aminocyclohexyl moiety with specific (1R,3R) stereochemistry, which provides conformational rigidity and defined spatial arrangement.
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A methylcarbamate functional group (-NHCOOCH₂-), which is significant for its reactivity and potential biological interactions.
The compound's stereochemistry is particularly important, as the trans configuration and specific R,R stereochemistry at positions 1 and 3 of the cyclohexyl ring creates a defined three-dimensional structure that may influence its interactions with biological targets.
Synthesis and Chemical Reactions
Chemical Reactivity
Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate can undergo various chemical reactions characteristic of carbamates and amines:
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Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, resulting in the removal of the benzyl group.
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Substitution Reactions: The free amine can participate in nucleophilic substitution reactions.
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Protection/Deprotection Chemistry: The benzyl carbamate (Cbz) group serves as a protecting group for the amine functionality and can be selectively removed under specific conditions, such as catalytic hydrogenation.
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Coupling Reactions: The amino group can be utilized for coupling with various electrophiles, making it valuable in the synthesis of more complex molecules.
Applications and Significance
Pharmaceutical Applications
Compounds like Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate have potential pharmaceutical applications based on their structural features:
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Drug Development: The compound may serve as an intermediate or building block in the synthesis of pharmaceutical agents, particularly those targeting specific stereochemical requirements.
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Biological Activity: The specific stereochemistry and functional groups may confer particular biological activities, making it valuable for structure-activity relationship studies in drug discovery programs.
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Enzyme or Receptor Interactions: The compound's defined three-dimensional structure may enable specific interactions with enzymes or receptors, potentially leading to applications in medicinal chemistry.
Other Applications
Beyond pharmaceutical applications, this compound may have significance in:
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Organic Synthesis: As a building block or intermediate in the synthesis of more complex molecules, particularly those requiring stereoselective introduction of amine functionalities.
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Chiral Catalyst Development: The defined stereochemistry may make it useful in the development of chiral catalysts for asymmetric synthesis.
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Material Science: Carbamates can be incorporated into polymers and materials with specific properties.
Related Compounds
Structural Analogs
Several structurally related compounds provide context for understanding Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate:
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Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate: A closely related compound with a molecular weight of 248.32 g/mol, lacking the methylene group between the cyclohexyl ring and the carbamate nitrogen .
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cis-Benzyl 3-aminocyclohexylcarbamate: A stereoisomer with cis configuration at the cyclohexyl ring, also known as Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate .
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tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate: A related compound featuring a tert-butyl group instead of the benzyl group, with a molecular weight of 214.309 g/mol .
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Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate: Another stereoisomer with different absolute configuration at position 1 of the cyclohexyl ring .
Comparative Analysis
Table 2 presents a comparative analysis of Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate and its structural analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate | C₁₅H₂₂N₂O₂ | 262.35 | Reference compound |
| Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate | C₁₄H₂₀N₂O₂ | 248.32 | Lacks methylene group between cyclohexyl and carbamate N |
| cis-Benzyl 3-aminocyclohexylcarbamate | C₁₄H₂₀N₂O₂ | 248.32 | Different stereochemistry (cis vs trans) |
| tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate | C₁₁H₂₂N₂O₂ | 214.31 | tert-butyl instead of benzyl group |
| Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate | C₁₄H₂₀N₂O₂ | 248.32 | Different stereochemistry at position 1 |
This comparative analysis highlights the structural variations among these related compounds, particularly in terms of stereochemistry and functional group substitutions, which can significantly impact their chemical behavior and potential applications.
Future Research Directions
Based on the current understanding of Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate, several promising research directions emerge:
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Synthetic Methodology Development: Further refinement of synthetic routes to improve yield, stereoselectivity, and scalability.
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Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity, potentially leading to more potent or selective compounds.
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Exploration of Catalytic Applications: Investigation of potential applications in asymmetric catalysis, leveraging the compound's defined stereochemistry.
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Drug Discovery Applications: Evaluation of the compound and its derivatives as potential pharmacophores or building blocks in drug discovery programs.
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Reaction Mechanism Studies: Detailed investigation of reaction mechanisms involving this compound to better understand its chemical behavior.
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